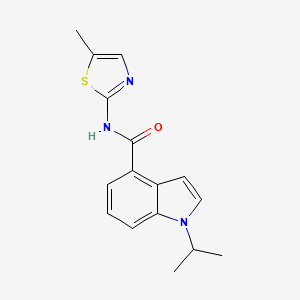
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of cyclohexyl and methyl groups further enhances its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of o-nitroaniline with glyoxal in the presence of a strong acid. The resulting benzoxadiazole intermediate is then reacted with cyclohexylamine and methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole ring can bind to metal ions, altering their activity and affecting various biochemical pathways. Additionally, the compound’s fluorescent properties enable it to act as a reporter molecule, providing insights into cellular functions and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]glycinamide: A related compound with similar fluorescent properties.
Uniqueness
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide stands out due to its unique combination of the benzoxadiazole ring with cyclohexyl and methyl groups. This structural arrangement enhances its stability and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H20N4O2 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
N-(2,1,3-benzoxadiazol-4-yl)-2-[cyclohexyl(methyl)amino]acetamide |
InChI |
InChI=1S/C15H20N4O2/c1-19(11-6-3-2-4-7-11)10-14(20)16-12-8-5-9-13-15(12)18-21-17-13/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,20) |
Clé InChI |
QBLBYPXFKAGQOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC1=CC=CC2=NON=C21)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B14932760.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)

![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)



![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)

